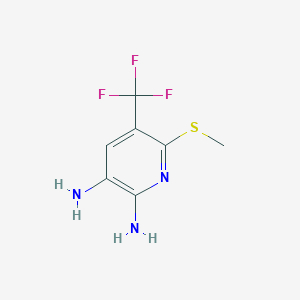
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3S It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, a methylthio group at position 6, and a trifluoromethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative, followed by reduction to introduce the amino groups. The methylthio and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylthio and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The methylthio group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-6-trifluoromethylpyridine
- 2,3-Diamino-5-chloropyridine
- 2,3-Diamino-6-methylpyridine
Uniqueness
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
114087-65-9 |
|---|---|
Molecular Formula |
C7H8F3N3S |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
6-methylsulfanyl-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8F3N3S/c1-14-6-3(7(8,9)10)2-4(11)5(12)13-6/h2H,11H2,1H3,(H2,12,13) |
InChI Key |
CCPAHHCUQVUFRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C=C1C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















